molecular formula C24H22N4O5S2 B3011194 ethyl 2-(2-(2-(ethylthio)-5,7-dioxo-6-phenyl-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamido)benzoate CAS No. 1251593-97-1

ethyl 2-(2-(2-(ethylthio)-5,7-dioxo-6-phenyl-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamido)benzoate

Cat. No. B3011194
CAS RN: 1251593-97-1
M. Wt: 510.58
InChI Key: VCFRHVKPGZWNTK-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(2-(ethylthio)-5,7-dioxo-6-phenyl-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C24H22N4O5S2 and its molecular weight is 510.58. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Insecticidal Assessment

A study by Fadda et al. explores the synthesis of various heterocycles, including thiazolo derivatives, for insecticidal applications against the cotton leafworm, Spodoptera littoralis. This research demonstrates the potential of such compounds in agricultural pest control (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Heterocyclic System Synthesis

Another study by Mohamed highlights the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, showcasing the diversity in synthetic pathways and potential chemical reactivity of thiazolopyrimidine structures for further chemical exploration (Mohamed, 2021).

Fluorescent Property Studies

Rangnekar and Rajadhyaksha conducted a study on the synthesis of oxazolo[4',5':5,6]pyrido[1,2-a]benzimidazole derivatives, including their fluorescent properties. This research may imply the potential for thiazolopyrimidine derivatives in materials science, particularly in developing new fluorescent materials (Rangnekar & Rajadhyaksha, 1986).

Anti-inflammatory Activity

Research by Amr et al. on synthesizing heterocyclic systems fused to a thiophene moiety using citrazinic acid as a synthon, including pyrimidinones, suggests potential pharmaceutical applications for inflammation treatment (Amr, Sabry, & Abdulla, 2007).

Mechanism of Action

Target of Action

Similar compounds, such as thieno[2,3-d]pyrimidin-4(3h)-ones, have been studied for their antimycobacterial activity againstMycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . These bacteria are the causative agents of tuberculosis, suggesting that the compound may target enzymes or proteins essential for their survival and proliferation.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Based on its structural similarity to other thienopyrimidinones, it may interfere with the bacterial cell wall synthesis or inhibit essential enzymes in the bacteria, leading to their death .

Biochemical Pathways

The compound likely affects the biochemical pathways related to cell wall synthesis or essential enzymatic processes in the bacteria. Disruption of these pathways can lead to bacterial cell death, preventing the spread of the infection .

Result of Action

The result of the compound’s action would be the inhibition of bacterial growth and proliferation, leading to a reduction in the bacterial load in the host. This would alleviate the symptoms of the infection and promote recovery .

properties

IUPAC Name

ethyl 2-[[2-(2-ethylsulfanyl-5,7-dioxo-6-phenyl-[1,3]thiazolo[4,5-d]pyrimidin-4-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O5S2/c1-3-33-22(31)16-12-8-9-13-17(16)25-18(29)14-27-20-19(35-23(26-20)34-4-2)21(30)28(24(27)32)15-10-6-5-7-11-15/h5-13H,3-4,14H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFRHVKPGZWNTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)SC(=N3)SCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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